molecular formula C10H14FNO B13181383 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine

Cat. No.: B13181383
M. Wt: 183.22 g/mol
InChI Key: VGBNOCWJQXZQGH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is a primary amine featuring a propane chain linked to a substituted phenyl ring. The phenyl group is functionalized with a fluorine atom at the para-position (C5) and a methoxy group at the ortho-position (C2). This combination of substituents confers unique electronic and steric properties, making the compound of interest in medicinal chemistry for targeting receptors such as serotonin (5-HT) or adrenergic systems . Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 199.23 g/mol.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14FNO/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6,9H,3,12H2,1-2H3

InChI Key

VGBNOCWJQXZQGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)OC)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Aromatic Aldehyde

One of the most straightforward and commonly employed methods to prepare 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine involves reductive amination of the corresponding aldehyde (5-fluoro-2-methoxybenzaldehyde) with an appropriate amine source. This method converts the aldehyde functional group to a primary amine while preserving the aromatic substituents.

Typical procedure:

  • Step 1: Condensation of 5-fluoro-2-methoxybenzaldehyde with ammonia or ammonium acetate to form an imine intermediate.
  • Step 2: Reduction of the imine using mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Step 3: Purification by recrystallization or chromatographic techniques to isolate the amine product with high purity.

This reductive amination route is favored for its operational simplicity and high selectivity, minimizing side reactions on sensitive aromatic substituents.

Catalytic Hydrogenation of Imines or Schiff Bases

Another approach involves the formation of imine or Schiff base intermediates from 5-fluoro-2-methoxyacetophenone and an amine source, followed by catalytic hydrogenation.

Procedure outline:

  • Formation of the imine by refluxing 5-fluoro-2-methoxyacetophenone with an amine such as (S)-(-)-α-methylbenzylamine in the presence of acid catalysts like p-toluenesulfonic acid.
  • Removal of water azeotropically to drive the imine formation.
  • Hydrogenation of the imine intermediate using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at controlled temperature (35–55°C).
  • Isolation of the amine product after filtration and purification.

This method allows for stereoselective synthesis when chiral amines are used, enabling preparation of enantiomerically enriched amines if desired.

Detailed Stepwise Synthesis Example

Based on a well-documented synthetic patent procedure for related compounds (e.g., 1-(4-methoxyphenyl)ethylamine), a closely analogous method can be adapted for 1-(5-fluoro-2-methoxyphenyl)propan-1-amine:

Step Description Conditions & Reagents Outcome/Notes
(a) Formation of imine intermediate by refluxing 5-fluoro-2-methoxyacetophenone with amine and acid catalyst 5-fluoro-2-methoxyacetophenone, (S)-(-)-α-methylbenzylamine, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap Imine formed with removal of water azeotropically
(b) Catalytic hydrogenation of imine intermediate Pd/C (10%), H2 atmosphere, 35–55°C, 10–12 hours Reduction to amine intermediate
(c) Acid-base extraction and purification Sodium hydroxide aqueous wash, organic solvent extraction, crystallization from ethyl acetate or isopropanol Isolation of pure 1-(5-fluoro-2-methoxyphenyl)propan-1-amine hydrochloride salt

Analytical and Purification Techniques

The final product is typically characterized and purified using:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reductive Amination 5-fluoro-2-methoxybenzaldehyde Sodium triacetoxyborohydride, ammonium acetate Room temperature to mild heating Simple, high selectivity May require careful control to avoid over-reduction
Catalytic Hydrogenation of Imines 5-fluoro-2-methoxyacetophenone + amine Pd/C, H2, acid catalyst Reflux, 35–55°C, 10–12 hours Enables stereoselectivity if chiral amines used Requires hydrogenation setup; longer reaction time
Multi-step Synthesis via Schiff Base 5-fluoro-2-methoxyacetophenone Acid catalyst, Pd/C, H2 Reflux, hydrogenation High yield, scalable More complex than direct reductive amination

Research Perspectives and Optimization

  • Scale-up considerations: Industrial synthesis optimizes reaction times, catalyst loading, and solvent choice to maximize yield and minimize impurities.
  • Chiral synthesis: Use of chiral amines or chiral catalysts during imine formation and hydrogenation can produce enantiomerically enriched amines, important for pharmaceutical applications.
  • Green chemistry: Efforts focus on reducing hazardous reagents and solvents, favoring catalytic and solvent-free or aqueous conditions where possible.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 1-(5-Fluoro-2-methoxyphenyl)propan-2-one or 1-(5-Fluoro-2-methoxyphenyl)propanoic acid.

    Reduction: 1-(5-Fluoro-2-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted phenylpropanamines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Alkyl Chain Length

2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine
  • Structure : Ethylamine chain (shorter than propan-1-amine) with the same phenyl substituents.
  • Molecular Formula: C₉H₁₁FNO; MW: 168.19 g/mol.
  • Key Differences : Reduced chain length decreases molecular flexibility and may limit interactions with deeper receptor pockets. The ethylamine derivative is often used as a precursor in synthesizing more complex analogs .
1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine
  • Structure : Ethylamine chain with identical substituents.
  • Molecular Formula: C₉H₁₂FNO; MW: 169.20 g/mol.
  • Key Differences : The primary amine group on a shorter chain may alter solubility and bioavailability compared to the propan-1-amine analog .

Substituent Position and Type on the Phenyl Ring

1-(4-Methoxyphenyl)-2-methylpropan-2-amine
  • Structure : Methoxy group at the para-position (C4) and a branched propane chain (secondary amine).
  • Molecular Formula: C₁₁H₁₇NO; MW: 179.26 g/mol.
  • Key Differences: The para-methoxy substituent lacks the electron-withdrawing fluorine atom, altering electronic properties.
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
  • Structure : Fluoro and methyl groups at C3 and C4, respectively, with a propane chain extended by a phenyl group.
  • Molecular Formula : C₁₆H₁₈FN; MW : 243.32 g/mol.
  • Key Differences : The additional phenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic and Functional Group Modifications

(R)-1-(5-Methylfuran-2-yl)propan-1-amine
  • Structure : Furan ring replaces the phenyl group.
  • Molecular Formula: C₈H₁₃NO; MW: 139.20 g/mol.
1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT)
  • Structure : Indole ring system substituted with fluorine at C5.
  • Molecular Formula : C₁₁H₁₃FN₂; MW : 192.24 g/mol.
  • Key Differences : The indole scaffold provides a planar bicyclic structure, enhancing π-π stacking interactions but reducing conformational flexibility compared to the phenylpropanamine .

Salt Forms and Derivatives

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride
  • Structure: Chlorophenoxy substituent and hydrochloride salt.
  • Molecular Formula: C₉H₁₃Cl₂NO; MW: 222.11 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Substituents Key Features Reference
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine C₁₀H₁₄FNO 199.23 5-F, 2-OCH₃, primary amine Target compound N/A
2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine C₉H₁₁FNO 168.19 5-F, 2-OCH₃, ethylamine Shorter chain
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C₁₁H₁₇NO 179.26 4-OCH₃, branched chain Secondary amine
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 3-F, 4-CH₃, extended chain Increased lipophilicity
(R)-1-(5-Methylfuran-2-yl)propan-1-amine C₈H₁₃NO 139.20 Furan ring Heterocyclic analog

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine, also known as a substituted phenylpropylamine, is a compound of interest in pharmacological research due to its structural features that facilitate interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is C10H14FNO2, with a molecular weight of approximately 199.23 g/mol. The structure features a fluorinated aromatic ring and an amine functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H14FNO2
Molecular Weight199.23 g/mol
IUPAC Name1-(5-Fluoro-2-methoxyphenyl)propan-1-amine
SMILESCC(C1=CC=C(C=C1OC)F)N

The biological activity of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is primarily attributed to its interaction with neurotransmitter systems, particularly its affinity for serotonin and norepinephrine receptors. The presence of the fluorine atom enhances lipophilicity, which may improve blood-brain barrier penetration. Research indicates that this compound acts as a selective serotonin reuptake inhibitor (SSRI), potentially influencing mood and anxiety pathways.

Biological Activity

Recent studies have highlighted several key areas where 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine exhibits significant biological activity:

Antidepressant Effects:
Research has shown that compounds similar to 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine can exhibit antidepressant-like effects in animal models. For instance, in forced swim tests, these compounds have been linked to reduced immobility times, suggesting enhanced mood-related behaviors .

Neuroprotective Properties:
In vitro studies indicate that this compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Potential Antimicrobial Activity:
Some derivatives of phenylpropylamines have demonstrated antimicrobial properties against various bacterial strains. While specific data on 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is limited, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine:

Study on Antidepressant Activity:
A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes through established paradigms such as the tail suspension test and the forced swim test.

Neuroprotective Effects in Cell Cultures:
In cultured neuronal cells exposed to oxidative stress, treatment with the compound showed a marked increase in cell viability and a decrease in markers of apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

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